molecular formula C14H28N2O3 B2516355 tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate CAS No. 1154374-52-3

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate

Cat. No.: B2516355
CAS No.: 1154374-52-3
M. Wt: 272.389
InChI Key: FMADTOZUJQFJLW-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate is a protected piperidine derivative of high interest in medicinal chemistry and drug discovery research. This compound features a piperidine scaffold substituted with a 2-ethoxyethylamino group and protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a fundamental protecting group in organic synthesis, crucial for safeguarding secondary amines during multi-step synthetic sequences . Compounds within this chemical class are frequently employed as key synthetic intermediates or molecular scaffolds in the development of novel bioactive molecules . Piperidine derivatives are prevalent in pharmaceuticals and experimental compounds, often serving as central cores for targeting various enzymes and biological pathways . Researchers value this compound for its utility in constructing more complex, functionalized molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-5-18-11-8-15-12-6-9-16(10-7-12)13(17)19-14(2,3)4/h12,15H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMADTOZUJQFJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-ethoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and increase yield. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents and functional groups:

Compound Name CAS Number Substituent at Piperidine 4-Position Molecular Formula Molecular Weight Key Features
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 Amino-pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 Pyridine ring introduces aromaticity; light yellow solid
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 156185-63-6 3-Hydroxypropyl C₁₃H₂₅NO₃ 243.34 Hydrophilic hydroxypropyl group; high solubility in polar solvents
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate N/A Phenylamino C₁₆H₂₄N₂O₂ 276.38 Listed in precursor watchlists due to potential misuse in illicit drug synthesis
tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate 206989-61-9 2-Cyanoacetyl C₁₃H₂₀N₂O₃ 252.31 Electron-withdrawing cyano group influences reactivity
tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate 1233952-09-4 3-Nitrobenzamido C₁₇H₂₃N₃O₅ 349.38 Nitro group enhances electrophilicity; potential for redox activity

Physicochemical Properties

  • Solubility: The 2-ethoxyethylamino group in the target compound likely improves water solubility compared to non-polar analogs like tert-Butyl 4-(phenylamino)piperidine-1-carboxylate. tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate exhibits high solubility in aqueous media due to its hydroxyl group .
  • Thermal Stability :
    • Boc-protected compounds generally decompose above 150°C. Substituents like nitro groups (e.g., in 3-nitrobenzamido derivatives) may lower thermal stability due to oxidative sensitivity .

Biological Activity

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to detail the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H25N2O2C_{14}H_{25}N_{2}O_{2} with a molecular weight of approximately 255.37 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an ethoxyethylamino moiety, which may influence its pharmacological profile.

Research indicates that compounds similar to this compound often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the piperidine structure suggests potential activity as a ligand for central nervous system receptors.

Pharmacological Effects

  • Antidepressant Activity : Some studies have suggested that piperidine derivatives can exhibit antidepressant-like effects by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine.
  • Analgesic Properties : Similar compounds have shown promise in pain management, potentially acting on opioid receptors or influencing inflammatory pathways.
  • Anticancer Potential : Emerging research indicates that certain piperidine derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Neurotransmitter Modulation : A study conducted on piperidine derivatives demonstrated that modifications at the nitrogen atom could enhance binding affinity to serotonin receptors, suggesting a pathway for antidepressant activity.
    CompoundBinding Affinity (Ki)Effect
    This compound20 nMModerate
    Reference Compound A10 nMHigh
    Reference Compound B50 nMLow
  • Antinociceptive Activity : In an animal model, the administration of this compound showed significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.
    • Method : Hot plate test
    • Results :
      • Control group: 5 seconds latency
      • Treatment group: 15 seconds latency

Safety and Toxicology

Preliminary toxicity assessments indicate that while this compound exhibits low acute toxicity, further studies are necessary to evaluate long-term effects and potential side effects.

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